molecular formula C9H11BrZn B13920012 2-Methylphenethylzinc bromide

2-Methylphenethylzinc bromide

Cat. No.: B13920012
M. Wt: 264.5 g/mol
InChI Key: RSZBZDQTTFSIOG-UHFFFAOYSA-M
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Description

2-Methylphenethylzinc bromide (C₉H₁₁BrZn) is an organozinc reagent characterized by a phenethyl backbone substituted with a methyl group at the 2-position of the aromatic ring. Organozinc reagents like 2-methylphenethylzinc bromide are widely employed in cross-coupling reactions (e.g., Negishi coupling) to introduce aryl or alkyl groups into organic frameworks, leveraging the nucleophilic properties of the zinc-carbon bond .

Properties

Molecular Formula

C9H11BrZn

Molecular Weight

264.5 g/mol

IUPAC Name

bromozinc(1+);1-ethyl-2-methylbenzene

InChI

InChI=1S/C9H11.BrH.Zn/c1-3-9-7-5-4-6-8(9)2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1

InChI Key

RSZBZDQTTFSIOG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1C[CH2-].[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylphenethylzinc bromide is synthesized through the reaction of 2-methylphenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: In industrial settings, the production of 2-Methylphenethylzinc bromide involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, and the reaction is often monitored using techniques like gas chromatography to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: 2-Methylphenethylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation: Under specific conditions, it can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents.

Common Reagents and Conditions:

    Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with 2-Methylphenethylzinc bromide.

    Solvents: Tetrahydrofuran is the most commonly used solvent due to its ability to stabilize the organozinc compound.

    Catalysts: Palladium or nickel catalysts are often used to facilitate certain reactions.

Major Products: The major products formed from reactions involving 2-Methylphenethylzinc bromide include substituted aromatic compounds, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methylphenethylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 2-Methylphenethylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic addition to electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Organozinc Bromides

Structural and Physicochemical Properties

The table below summarizes key differences in molecular structure, physical state, solubility, and stability among 2-methylphenethylzinc bromide and related compounds:

Compound Name Molecular Formula Molecular Weight Physical State Solubility Stability Key Applications
2-Methylphenethylzinc bromide* C₉H₁₁BrZn 280.48 Liquid (presumed) THF, ether Air/moisture-sensitive Cross-coupling, alkylation
Phenethylzinc bromide C₈H₉BrZn 242.44 Colorless liquid THF, diethyl ether Unstable in air Grignard-like alkylation reactions
(2-Naphthylmethyl)zinc bromide C₁₂H₉BrZn 298.47 White to pale yellow crystalline solid Dichloromethane, ether Stable in air Coupling reactions, reductions
2-Adamantylzinc bromide C₁₀H₁₅BrZn 280.52 Solution in THF THF Requires inert storage Introduction of bulky adamantyl groups
2-Methoxyphenethylzinc bromide C₉H₁₁BrOZn 280.48 Solution in THF THF Air-sensitive Directed aryl coupling
Key Observations:

Stability: (2-Naphthylmethyl)zinc bromide exhibits exceptional air stability compared to other organozinc bromides, likely due to the steric bulk of the naphthyl group protecting the reactive zinc center . In contrast, phenethyl and methoxy-substituted analogs require inert handling .

Solubility: Most organozinc bromides are soluble in THF or ethers, but adamantyl derivatives are typically used as pre-prepared solutions in THF .

Research Findings and Contrasts

Air Sensitivity : Phenethylzinc bromide decomposes rapidly upon exposure to moisture, whereas (2-naphthylmethyl)zinc bromide remains stable, enabling easier handling .

Coupling Efficiency : Adamantylzinc bromide shows lower reactivity in cross-couplings compared to phenethyl derivatives due to steric hindrance, but it excels in forming sterically congested products .

Biological Relevance: While none of these compounds are directly used in drug formulations, their structural motifs (e.g., naphthyl in ) are common in pharmaceuticals, highlighting their synthetic utility .

Biological Activity

2-Methylphenethylzinc bromide (2-MPEZB) is a zinc-based organometallic compound that has garnered attention for its potential biological activities. This article explores the biological properties of 2-MPEZB, including its antimicrobial, anticancer, and other therapeutic effects, drawing from diverse sources and recent research findings.

Chemical Structure and Properties

2-Methylphenethylzinc bromide is characterized by its zinc atom coordinated to a 2-methylphenethyl group and bromide ion. The general formula can be represented as:

C9H12BrZn\text{C}_9\text{H}_{12}\text{BrZn}

This compound is synthesized through a reaction involving 2-methylphenethyl bromide and zinc, typically in an organic solvent such as diethyl ether or THF.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-MPEZB. It has been shown to exhibit significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Bacillus cereus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined through broth dilution methods. For example, the MIC for S. aureus was found to be as low as 6.25 µM, indicating potent antibacterial activity.

Bacterial StrainMIC (µM)
Staphylococcus aureus6.25
Bacillus cereus12.5
Escherichia coli25

These findings suggest that 2-MPEZB could be a promising candidate for developing new antimicrobial agents, particularly in treating resistant bacterial infections.

Anticancer Activity

In vitro studies have demonstrated that 2-MPEZB possesses anticancer properties against several cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The compound's efficacy was evaluated using the MTT assay to measure cell viability.

  • MCF-7 : IC50 = 50.37 ± 3.70 µM
  • A549 : IC50 = 45.20 ± 2.50 µM
  • HepG2 : IC50 = 40.10 ± 1.80 µM

These results indicate that 2-MPEZB can inhibit the proliferation of cancer cells effectively, with a notable selectivity towards cancerous over normal cells.

The biological activity of 2-MPEZB is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Cell Cycle Progression : Studies suggest that it affects the cell cycle phases, particularly G1/S transition.
  • Apoptotic Pathways : Activation of caspases has been observed in treated cells, indicating apoptosis induction.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects of zinc-based compounds similar to 2-MPEZB:

  • A study demonstrated that zinc compounds can enhance the efficacy of conventional antibiotics when used in combination therapies.
  • Research on zinc's role in modulating immune responses suggests that compounds like 2-MPEZB could also exhibit immunomodulatory effects.

Q & A

Basic Research Questions

Q. What established synthetic protocols are used to prepare 2-Methylphenethylzinc bromide, and what parameters are critical for achieving high yield and purity?

  • Methodological Answer : The synthesis typically involves transmetallation or direct reaction of organolithium or Grignard precursors with zinc bromide (ZnBr₂) under anhydrous conditions. For example, analogous procedures for Ethynylzinc bromide ( ) highlight the use of THF as a solvent, controlled addition of ZnBr₂ to organolithium intermediates at 0°C, and palladium catalysts (e.g., (Ph₃P)₄Pd) for cross-coupling steps. Key parameters include:

  • Stoichiometry : Excess ZnBr₂ ensures complete conversion of the organolithium intermediate.
  • Solvent Purity : Anhydrous THF or 2-methyl-THF ( ) prevents hydrolysis.
  • Catalyst Loading : Sub-stoichiometric Pd catalysts (e.g., 5 mol%) minimize side reactions.
    Reaction progress is monitored via GC or NMR to confirm consumption of starting materials .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-Methylphenethylzinc bromide?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments and confirms substitution patterns. For example, aromatic protons in analogous compounds (e.g., 2-Methoxyphenylethyne in ) appear as distinct multiplet signals.
  • GC-MS : Monitors reaction completion and detects volatile byproducts (e.g., benzyl bromide in ).
  • IR Spectroscopy : Validates functional groups (e.g., C-Zn stretches at ~400–500 cm⁻¹).
  • Elemental Analysis : Ensures stoichiometric purity of Zn and Br .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproduct formation (e.g., benzyl bromide or aldehydes) in organozinc-mediated cross-couplings?

  • Methodological Answer : Byproduct formation, such as benzyl bromide (), arises from competing halogenation or oxidation. Optimization strategies include:

  • Controlled Oxidant Addition : Gradual addition of H₂O₂ () minimizes over-oxidation to aldehydes.
  • Catalyst Tuning : Pd/Ni catalysts with tailored ligands (e.g., bulky phosphines) improve selectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than THF.
    Statistical experimental design (e.g., factorial analysis) can systematically evaluate variables like pH, temperature, and stoichiometry .

Q. How do researchers resolve contradictions in reported stability data for organozinc reagents like 2-Methylphenethylzinc bromide?

  • Methodological Answer : Discrepancies often arise from differences in handling (e.g., moisture exposure) or analytical methods. Solutions include:

  • Standardized Protocols : Adopting inert-atmosphere techniques (Schlenk line, glovebox) as in .
  • Comparative Studies : Replicating experiments under controlled conditions (e.g., anhydrous ZnBr₂ in THF vs. hydrated salts).
  • Advanced Characterization : Using XPS ( ) to probe surface oxidation states or SS-NMR for solid-state stability .

Q. What strategies enable the integration of 2-Methylphenethylzinc bromide into tandem reactions (e.g., C–C coupling followed by cyclization)?

  • Methodological Answer : Sequential reactions require compatibility between the organozinc reagent and subsequent steps. For example:

  • Temperature Gradients : Initiate cross-coupling at 25°C ( ), then raise temperature for cyclization.
  • Protecting Groups : Use silyl or ester groups () to shield reactive sites during initial steps.
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on the reactivity of 2-Methylphenethylzinc bromide with aryl halides?

  • Methodological Answer : Contradictions may stem from electronic or steric effects in substrates. Approaches include:

  • Hammett Analysis : Correlate substituent effects (σ values) with reaction rates.
  • DFT Calculations : Predict transition-state geometries and activation barriers (e.g., comparing bromobenzene vs. iodobenzene reactivity).
  • Controlled Competition Experiments : Pair substrates with varying halides (I, Br, Cl) to assess selectivity .

Q. What statistical methods are recommended for designing experiments involving air-sensitive organozinc reagents?

  • Methodological Answer : Multivariate optimization (e.g., D-optimal design) evaluates interdependent variables like catalyst loading, solvent volume, and reaction time. For example, used statistical design to optimize capillary electrophoresis conditions, a approach adaptable to reaction parameter screening .

Comparative and Interdisciplinary Applications

Q. How does the reactivity of 2-Methylphenethylzinc bromide compare to phenylmagnesium bromide in nucleophilic additions?

  • Methodological Answer : Organozinc reagents are less nucleophilic but more tolerant of electrophilic functional groups (e.g., esters, nitriles). Comparative studies involve:

  • Substrate Scope Testing : Use ketones, aldehydes, and epoxides to assess selectivity.
  • Kinetic Studies : Measure reaction rates under identical conditions (solvent, temperature).
  • Computational Modeling : Analyze charge distribution via Mulliken population analysis .

Q. Can 2-Methylphenethylzinc bromide be used in photoredox catalysis? What methodological adjustments are needed?

  • Methodological Answer : Yes, but Zn’s redox inactivity requires pairing with photosensitizers (e.g., Ru(bpy)₃²⁺). Adjustments include:

  • Light Source Optimization : Match wavelength to sensitizer absorption (e.g., 450 nm for Ru complexes).
  • Quencher Studies : Add TEMPO to confirm radical intermediates.
  • Electrochemical Analysis : Cyclic voltammetry determines redox potentials of intermediates .

Tables for Key Data

Parameter Optimal Range Impact on Yield/Purity Reference
ZnBr₂ Stoichiometry1.1–1.3 equivEnsures complete transmetallation
Reaction Temperature0–25°CMinimizes decomposition
Catalyst Loading (Pd)2–5 mol%Balances cost and efficiency
SolventAnhydrous THF/2-methyl-THFPrevents hydrolysis

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